(2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide
Overview
Description
(2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features an anthracene backbone with a phenylprop-2-enamide substituent, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and benzaldehyde as the primary starting materials.
Oxidation: Anthracene is oxidized to form 9,10-anthraquinone using an oxidizing agent such as chromium trioxide (CrO3) in acetic acid.
Condensation Reaction: The 9,10-anthraquinone is then subjected to a condensation reaction with benzaldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the intermediate compound.
Amidation: The intermediate compound undergoes an amidation reaction with an appropriate amine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation and condensation reactions using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenylprop-2-enamide substituent.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce anthracene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential therapeutic properties. Anthraquinone derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities, making this compound a candidate for drug development studies.
Industry
Industrially, the compound can be used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The anthraquinone moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxyanthraquinone: Known for its use in dye production and potential anticancer properties.
2-Phenyl-3-(9,10-dioxo-9,10-dihydroanthracen-1-yl)propanoic acid: A structurally similar compound with different functional groups.
Uniqueness
(2E)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide is unique due to its specific combination of anthraquinone and phenylprop-2-enamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-(9,10-dioxoanthracen-1-yl)-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO3/c25-20(14-13-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-14H,(H,24,25)/b14-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMVBWBRXWQRRF-BUHFOSPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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